[(4-Bromo-3-fluorophenyl)methyl](2-methylbutan-2-yl)amine
Description
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C(aromatic)-Br | 1.89 |
| C(aromatic)-F | 1.35 |
| N-C(benzyl) | 1.47 |
| N-C(tert-pentyl) | 1.49 |
| C(aromatic)-C-Br | 119.5 |
| C(aromatic)-C-F | 118.2 |
Crystallographic Data and Solid-State Packing Arrangements
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous bromo-fluoroaromatic amines exhibit monoclinic crystal systems with P2₁/c space group symmetry. In such structures, molecules pack via van der Waals interactions between hydrophobic tert-pentyl groups and halogen-halogen (Br···F) contacts (3.2–3.5 Å). Hydrogen bonding between amine hydrogens and adjacent bromine atoms (N-H···Br, ~2.9 Å) further stabilizes the lattice.
The bulky tert-pentyl group likely disrupts π-π stacking of the aromatic rings, favoring herringbone packing motifs. Predicted unit cell parameters include a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 102.4°, with Z = 4 molecules per unit cell.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃):
- δ 7.25 (dd, J = 8.4, 2.1 Hz, 1H, H-5 aromatic)
- δ 7.12 (d, J = 2.1 Hz, 1H, H-2 aromatic)
- δ 6.95 (d, J = 8.4 Hz, 1H, H-6 aromatic)
- δ 3.72 (s, 2H, CH₂N)
- δ 1.42 (s, 9H, C(CH₃)₃)
- δ 1.02 (q, J = 7.3 Hz, 2H, CH₂CH₃)
- δ 0.78 (t, J = 7.3 Hz, 3H, CH₂CH₃)
The deshielded aromatic protons at δ 7.25 and 7.12 reflect the electron-withdrawing effects of bromine and fluorine. The singlet at δ 1.42 corresponds to the three equivalent methyl groups on the tert-pentyl moiety, while the CH₂N protons appear as a singlet due to restricted rotation.
¹³C NMR (101 MHz, CDCl₃):
- δ 158.9 (C-F, J = 245 Hz)
- δ 135.2 (C-Br)
- δ 129.4–117.8 (aromatic carbons)
- δ 58.7 (CH₂N)
- δ 52.1 (C(CH₃)₃)
- δ 29.4–22.1 (aliphatic carbons)
The ¹³C-¹⁹F coupling constant (245 Hz) confirms para-fluorine substitution relative to the benzylamine group.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 274 [M]⁺ (calculated for C₁₃H₁₈BrFN⁺: 274.17)
- m/z 195 [M – Br]⁺ (base peak)
- m/z 154 [C₆H₄FCH₂N]⁺
- m/z 109 [C(CH₃)₂CH₂CH₃]⁺
The isotopic pattern at m/z 274/276 (1:1 ratio) confirms bromine presence. Cleavage α to the amine generates the stable tert-pentyl carbocation (m/z 109).
Table 2: Major Mass Spectral Fragments
| m/z | Fragment Composition | Origin |
|---|---|---|
| 274 | C₁₃H₁₈BrFN⁺ | Molecular ion |
| 195 | C₁₃H₁₈FN⁺ | Loss of Br |
| 154 | C₇H₆FN⁺ | Benzylamine cleavage |
| 109 | C₅H₁₁⁺ | tert-Pentyl carbocation |
Infrared and Raman Vibrational Signatures
IR (ATR, cm⁻¹):
- 3380 (N-H stretch, broad)
- 2960–2870 (C-H aliphatic)
- 1585 (C=C aromatic)
- 1245 (C-F stretch)
- 1070 (C-N stretch)
- 560 (C-Br stretch)
Raman (cm⁻¹):
- 1602 (aromatic ring breathing)
- 1280 (C-F symmetric stretch)
- 990 (C-H in-plane bending)
- 220 (Br-phenyl torsion)
The C-Br stretch appears as a weak band near 560 cm⁻¹, while the C-F vibration at 1245 cm⁻¹ matches meta-fluoro substitution patterns. The broad N-H stretch suggests intermolecular hydrogen bonding in the solid state.
Table 3: Vibrational Mode Assignments
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3380 | ν(N-H) |
| 2960–2870 | ν(C-H) aliphatic |
| 1585 | ν(C=C) aromatic |
| 1245 | ν(C-F) |
| 560 | ν(C-Br) |
Properties
Molecular Formula |
C12H17BrFN |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrFN/c1-4-12(2,3)15-8-9-5-6-10(13)11(14)7-9/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
LQBRQCDLHQMNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Alkylation of Primary Amines
A common approach involves the alkylation of (4-bromo-3-fluorophenyl)methylamine with 2-methylbutan-2-yl bromide.
- Reagents :
- (4-Bromo-3-fluorophenyl)methylamine (1.0 eq)
- 2-Methylbutan-2-yl bromide (1.2 eq)
- Potassium carbonate (2.0 eq)
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions :
- Temperature: 60–80°C
- Duration: 12–24 hours
- Catalyst: None (base-mediated reaction)
- Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Route 2: Reductive Amination
An alternative method employs reductive amination between 4-bromo-3-fluorobenzaldehyde and 2-methylbutan-2-amine.
- Reagents :
- 4-Bromo-3-fluorobenzaldehyde (1.0 eq)
- 2-Methylbutan-2-amine (1.5 eq)
- Sodium cyanoborohydride (NaBH₃CN, 1.2 eq)
- Conditions :
- Solvent: Methanol or dichloromethane
- Temperature: Room temperature
- Duration: 6–8 hours
- Yield : 60–65%.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Challenges and Mitigation Strategies
- Bromine Stability :
Bromine substituents may undergo unintended elimination or substitution. Using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes degradation. - Amine Reactivity :
Steric hindrance from the 2-methylbutan-2-yl group slows alkylation. Excess alkylating agent (1.2–1.5 eq) compensates for low reactivity. - Byproduct Formation :
Dibrominated impurities are avoided by controlled stoichiometry and vacuum distillation during intermediate steps.
Analytical Characterization
Post-synthesis validation includes:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.32 (d, 1H, Ar-H), 3.75 (s, 2H, CH₂), 1.55 (s, 9H, C(CH₃)₃).
- Mass Spectrometry :
- ESI-MS : m/z 286.1 [M+H]⁺ (calculated for C₁₂H₁₆BrFN: 286.04).
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to structurally related amines with variations in the aryl group substitution or alkyl chain structure (Table 1).
Table 1: Structural Comparison of Analogs
| Compound Name | Substituent on Aryl Group | Alkyl Chain | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|---|---|
| Target Compound | 4-Bromo-3-fluoro | 2-methylbutan-2-yl | C₁₂H₁₆BrFN | ~274.17* | |
| (3-Bromo-4-fluorophenyl)methylamine | 3-Bromo-4-fluoro | 2-methylbutan-2-yl | C₁₂H₁₇BrFN | 274.17 | |
| (4-Bromo-3-fluorophenyl)methylamine | 4-Bromo-3-fluoro | butan-2-yl | C₁₁H₁₅BrFN | 260.15 | |
| (2-Bromophenyl)methylamine | 2-Bromo | 2-methylbutan-2-yl | C₁₂H₁₈BrN | 256.19 | |
| [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine | 3-Bromo-4-fluoro | 2-(dimethylamino)ethyl | C₁₁H₁₆BrFN₂ | 290.17 |
*Estimated based on analog data.
Key Observations :
- Aryl Substitution : The position of bromine and fluorine on the phenyl ring significantly alters electronic properties. For example, the target compound’s 4-bromo-3-fluoro substitution creates a distinct dipole compared to the 3-bromo-4-fluoro isomer (e.g., ).
- Alkyl Chain: The 2-methylbutan-2-yl group (tertiary alkyl) introduces greater steric hindrance compared to linear chains like butan-2-yl ().
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point | Solubility (Predicted) | Lipophilicity (LogP)* | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | Low in water, high in organics | ~3.5 (estimated) | |
| (4-Bromo-3-fluorophenyl)methylamine | Not reported | Moderate in organics | ~2.8 | |
| (2-Bromophenyl)methylamine | Not reported | Low in water | ~3.2 | |
| [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine | Not reported | Moderate (due to polar dimethylamino group) | ~2.5 |
*LogP estimated using fragment-based methods.
Biological Activity
(4-Bromo-3-fluorophenyl)methylamine, a compound with the molecular formula C₁₂H₁₇BrFN, has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant case studies and data tables.
The unique structure of (4-Bromo-3-fluorophenyl)methylamine is characterized by the presence of bromine and fluorine substituents on the phenyl ring. These halogens can significantly influence the compound's reactivity and biological interactions. The compound is primarily utilized in organic synthesis and medicinal chemistry as a building block for more complex molecules.
The biological activity of (4-Bromo-3-fluorophenyl)methylamine is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various physiological effects. The presence of bromine enhances the compound's binding affinity, potentially making it a candidate for drug development.
Biological Activity
Research indicates that (4-Bromo-3-fluorophenyl)methylamine exhibits significant biological activity across various studies:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in treating diseases where enzyme modulation is beneficial.
- Receptor Binding : Studies have shown that this compound can act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Study 1: Enzyme Interaction
A study published in the Journal of Lipid Research examined the interaction of similar compounds with lysosomal phospholipase A2 (LPLA2). It was found that compounds with similar structural features could inhibit LPLA2 activity, which is linked to drug-induced phospholipidosis. Although specific data on (4-Bromo-3-fluorophenyl)methylamine was not provided, the implications suggest potential pathways for further research into its enzyme inhibition properties .
Study 2: Antimicrobial Activity
Research conducted on structurally related compounds demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating promising antimicrobial potential .
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | C₁₂H₁₇BrFN | Contains bromine and fluorine on phenyl ring |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | Different positional isomer |
| (4-Bromo-3-(trifluoromethyl)phenyl)methylamine | C₁₂H₁₇BrF₃N | Contains trifluoromethyl group |
| (4-Chloro-3-fluorophenyl)methylamine | C₁₂H₁₇ClFN | Chlorine substitution instead of bromine |
Q & A
Q. Methodological Considerations :
| Method | Reagents | Conditions | Yield* |
|---|---|---|---|
| Nucleophilic substitution | 4-bromo-3-fluorobenzyl chloride, 2-methylbutan-2-ylamine, K₂CO₃ | DMF, 70°C, 12h | ~60–75% |
| Reductive amination | 4-bromo-3-fluorobenzaldehyde, 2-methylbutan-2-ylamine, NaBH₃CN | MeOH, RT, 24h | ~50–65% |
*Yields estimated from analogous syntheses.
How can researchers address challenges in purifying (4-Bromo-3-fluorophenyl)methylamine?
Basic Research Question
Purification hurdles arise from:
- Hydrophobicity : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
- Byproduct separation : Fractional crystallization in hexane/ethyl acetate mixtures isolates the amine .
- Volatility : Avoid rotary evaporation at high temperatures; lyophilization preserves integrity .
What spectroscopic techniques are critical for characterizing (4-Bromo-3-fluorophenyl)methylamine?
Basic Research Question
- ¹H/¹³C NMR : Identify substituent effects:
- Aromatic protons (δ 7.2–7.8 ppm, split patterns from Br/F ).
- Tertiary amine protons (δ 1.2–1.5 ppm, singlet for 2-methylbutan-2-yl ).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 288.07 (C₁₂H₁₆BrFN⁺) .
- X-ray crystallography : Resolve steric effects using SHELXL (R-factor < 0.05 for high-resolution data) .
How does steric hindrance from the 2-methylbutan-2-yl group impact reactivity?
Advanced Research Question
The bulky tert-alkyl group:
- Reduces nucleophilicity : Slows SN2 reactions but favors SN1 pathways in acidic media .
- Influences crystallinity : Hindered rotation increases melting point (mp ~90–100°C) compared to linear analogs .
- Modulates biological activity : Steric effects may limit binding to flat receptor pockets, requiring docking studies to optimize interactions .
How should researchers resolve contradictions in reported biological activities of analogous bromo-fluoroamines?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., antiproliferative activity) may stem from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations .
- Structural analogs : Compare with [(3-Bromo-4-fluorophenyl)methyl]amines (e.g., 1039971-23-7), noting substituent positioning .
- Metabolic stability : Use hepatic microsome assays to assess degradation rates .
What computational strategies predict the binding modes of (4-Bromo-3-fluorophenyl)methylamine?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like serotonin receptors (5-HT₂A) using PDB 6WGT .
- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate electrostatic potential maps .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
Why does regioselectivity vary in electrophilic substitutions on the bromo-fluorophenyl ring?
Advanced Research Question
The 4-bromo-3-fluoro substituents direct electrophiles:
- Meta to Br : Bromine’s electron-withdrawing effect deactivates the ring, favoring electrophilic attack at C5 .
- Ortho/para to F : Fluorine’s inductive effect can activate specific positions, but steric hindrance from the methylbutan-2-yl group limits accessibility .
How stable is (4-Bromo-3-fluorophenyl)methylamine under acidic/basic conditions?
Advanced Research Question
- Acidic conditions (pH < 3) : Protonation of the amine increases solubility but may cleave the C-N bond under strong acids (e.g., H₂SO₄) .
- Basic conditions (pH > 10) : Stable in aqueous NaOH but degrades via Hoffmann elimination at >80°C .
- Light sensitivity : Store in amber vials at –20°C to prevent debromination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
